
Spiro(cyclopropane-1,3'-(1,2)methanodicyclopropa(cd,gh)pentalene), octahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro(cyclopropane-1,3’-(1,2)methanodicyclopropa(cd,gh)pentalene), octahydro- is a complex organic compound characterized by its unique spirocyclic structure. This compound consists of multiple cyclopropane rings fused together, forming a rigid and highly strained molecular framework. The spiro configuration, where two cyclopropane rings share a single carbon atom, imparts significant stability and unique chemical properties to the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro(cyclopropane-1,3’-(1,2)methanodicyclopropa(cd,gh)pentalene), octahydro- involves multiple steps, typically starting with simpler cyclopropane derivatives. One common method involves the Corey–Chaykovsky reaction, where fluorene-9-one azine reacts with dimethyloxosulfonium methylide to yield the desired spiro compound . This reaction is performed under controlled conditions to ensure high yield and purity.
Another approach involves the photochemical reaction of olefins with carbenes, leading to the formation of spiro cyclopropanes through a [1 + 2] cycloaddition mechanism . This method requires precise control of light exposure and temperature to achieve optimal results.
Industrial Production Methods
Industrial production of spiro(cyclopropane-1,3’-(1,2)methanodicyclopropa(cd,gh)pentalene), octahydro- is less common due to the complexity and cost of the synthesis. advancements in synthetic methodologies and automation have made it possible to produce this compound on a larger scale for research and specialized applications .
Chemical Reactions Analysis
Types of Reactions
Spiro(cyclopropane-1,3’-(1,2)methanodicyclopropa(cd,gh)pentalene), octahydro- undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the use of hydrogen gas or metal hydrides to reduce the strained cyclopropane rings.
Substitution: Substitution reactions can occur at the cyclopropane rings, where halogens or other functional groups replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Lead tetraacetate at low temperatures (−30 to −20 °C).
Reduction: Hydrogen gas or metal hydrides under mild conditions.
Substitution: Halogens or other electrophiles in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with lead tetraacetate produces phthalimidonitrene, while reduction with hydrogen gas yields less strained cyclopropane derivatives .
Scientific Research Applications
Spiro(cyclopropane-1,3’-(1,2)methanodicyclopropa(cd,gh)pentalene), octahydro- has several scientific research applications:
Mechanism of Action
The mechanism of action of spiro(cyclopropane-1,3’-(1,2)methanodicyclopropa(cd,gh)pentalene), octahydro- involves its interaction with specific molecular targets and pathways. The strained cyclopropane rings can undergo ring-opening reactions, releasing energy and forming reactive intermediates that interact with biological molecules . These interactions can inhibit enzyme activity or disrupt cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,2′-steroids]: These compounds share a similar spirocyclic structure and exhibit biological activities such as diuretic and antiandrogenic effects.
Spiro[cyclopropane-1,9′-fluorene]: Another spiro compound synthesized through the Corey–Chaykovsky reaction, known for its unique chemical properties.
Uniqueness
Spiro(cyclopropane-1,3’-(1,2)methanodicyclopropa(cd,gh)pentalene), octahydro- stands out due to its highly strained and rigid structure, which imparts unique reactivity and stability. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
CAS No. |
65915-88-0 |
|---|---|
Molecular Formula |
C11H12 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
spiro[cyclopropane-1,9'-pentacyclo[4.3.0.02,4.03,8.05,7]nonane] |
InChI |
InChI=1S/C11H12/c1-2-11(1)9-5-3-4-7(9)8(4)10(11)6(3)5/h3-10H,1-2H2 |
InChI Key |
XRJMCRAIKHHJSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C3C4C5C4C2C6C5C63 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


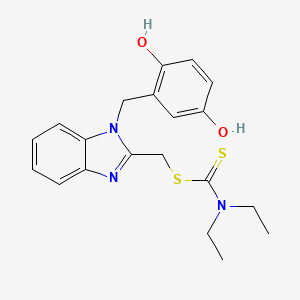

![9,10-Anthracenedione, 1-amino-8-[(2,4-dibromophenyl)amino]-4,5-dihydroxy-](/img/structure/B13777793.png)
![Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-5-yl]-](/img/structure/B13777801.png)
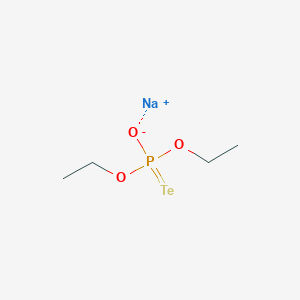

![N,N'-[Fluoranthene-3,8-diylbis[imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl)]]bis(benzamide)](/img/structure/B13777824.png)
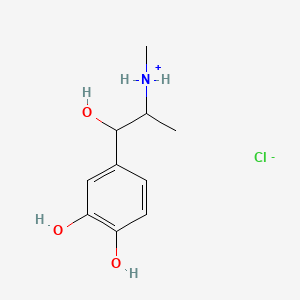
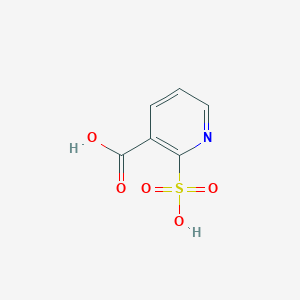
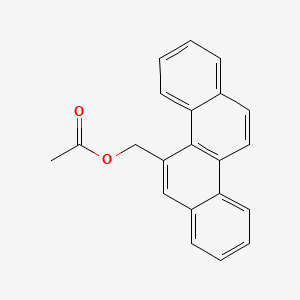

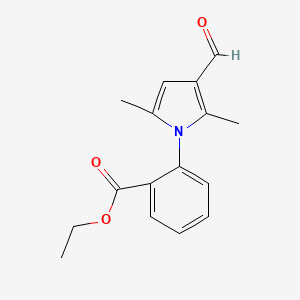
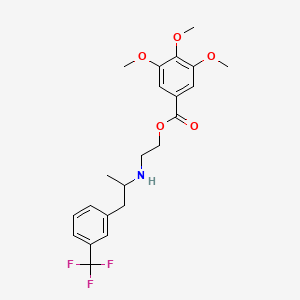
![ethyl 4-[[2-(dimethylamino)-2-oxoethyl]amino]benzoate](/img/structure/B13777855.png)
